molecular formula C15H14ClNO3 B2588987 2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol CAS No. 92175-88-7

2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol

Cat. No.: B2588987
CAS No.: 92175-88-7
M. Wt: 291.73
InChI Key: VTSXAEWTTOXZHR-RQZCQDPDSA-N
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Description

2-{(E)-[(5-Chloro-2,4-dimethoxyphenyl)imino]methyl}phenol is a Schiff base compound characterized by an imine (-C=N-) linkage formed between a substituted aromatic aldehyde and an amine. Its structure features a phenolic hydroxyl group at the ortho position and a 5-chloro-2,4-dimethoxyphenyl substituent on the imine nitrogen (Figure 1).

The synthesis typically involves condensation of 2-hydroxybenzaldehyde derivatives with substituted anilines under reflux in polar solvents like ethanol or methanol. Crystallographic characterization of such compounds often employs SHELX software (e.g., SHELXL, SHELXD) for structure refinement, leveraging X-ray diffraction data to resolve stereochemistry and molecular packing .

Properties

IUPAC Name

2-[(5-chloro-2,4-dimethoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-14-8-15(20-2)12(7-11(14)16)17-9-10-5-3-4-6-13(10)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSXAEWTTOXZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N=CC2=CC=CC=C2O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92175-88-7
Record name ALPHA-(5-CHLORO-2,4-DIMETHOXYPHENYLIMINO)-ORTHO-CRESOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

The synthesis of 2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 5-chloro-2,4-dimethoxyaniline and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .

Chemical Reactions Analysis

2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s imine group can participate in hydrogen bonding and other interactions with molecular targets, influencing its activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Activities Reference ID
Target Compound : 5-Cl, 2,4-(OCH₃) on phenyl C₁₅H₁₄ClNO₃ 291.73 N/A Potential antioxidant activity
(E)-2-methoxy-4-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-1) C₁₅H₁₂F₃NO₂ 295.26 134–138 Antiamnesic activity in memory impairment models
2-{(E)-[(4-Chlorophenyl)imino]methyl}phenol (Ni complex) C₁₃H₁₀ClNO 231.68 N/A Enhanced antioxidant activity (IC₅₀: 12.7 μM for DPPH scavenging)
2-{(E)-[(5-Chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol C₁₅H₁₄ClNO₂ 275.73 N/A Crystallographic stability
(E)-4-chloro-2-(((4-(dimethylamino)phenyl)imino)methyl)phenol C₁₅H₁₅ClN₂O 274.75 N/A Electron-rich imine for coordination
2-{(E)-[(4-Bromo-3-chlorophenyl)imino]methyl}phenol C₁₃H₉BrClNO 310.57 N/A High density (1.48 g/cm³)

Functional Group Impact on Properties

  • The trifluoromethyl group in SB-1 increases lipophilicity, aiding blood-brain barrier penetration for neurological applications .
  • Methoxy vs. Hydroxy Groups: Methoxy substituents (e.g., in ) reduce solubility in polar solvents but improve thermal stability. In contrast, phenolic -OH groups (as in the target compound) facilitate hydrogen bonding and radical scavenging .
  • Metal Coordination: Nickel and copper complexes of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol show superior antioxidant activity compared to the free ligand, highlighting the role of metal ions in stabilizing reactive intermediates .

Crystallographic and Computational Studies

  • The target compound’s structural analogs (e.g., ) are often resolved using SHELXL, which refines bond lengths and angles with precision (RMSD < 0.01 Å) .
  • Density Functional Theory (DFT) studies on similar Schiff bases (e.g., ) correlate HOMO-LUMO gaps with antioxidant efficacy, predicting reactivity trends .

Biological Activity

The compound 2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol is a Schiff base with potential biological activities that have garnered significant interest in recent research. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-[(5-chloro-2,4-dimethoxyphenyl)iminomethyl]phenol
  • Molecular Formula : C15H14ClNO3
  • Molecular Weight : 291.73 g/mol
  • CAS Number : 92175-88-7

Structural Characteristics

The structure of the compound consists of two aromatic rings linked by an imine functional group, which is crucial for its biological activity. The presence of chlorine and methoxy substituents enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1830 µg/mL
Candida albicans1270 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The compound has been tested against various cancer types, including breast and lung cancer, with promising results.

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to downregulate the expression of oncogenes while upregulating tumor suppressor genes.

Case Studies

  • Breast Cancer Cell Lines :
    A study investigated the effects of this compound on MCF-7 breast cancer cells. Treatment with the compound resulted in a significant reduction in cell viability (70% at 25 µM concentration) and increased markers of apoptosis (caspase activation).
  • Lung Cancer Models :
    Another study evaluated the compound's effect on A549 lung cancer cells. The results indicated that the compound inhibited cell migration and invasion, suggesting its potential role in preventing metastasis.

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